Enhanced Mass Separation (+13 Da) Minimizes Isotopic Interference Relative to d3/d4 Analogs
Dabigatran etexilate-d13 provides a +13 Da mass shift from the native unlabeled compound (m/z 627.9 vs. 640.8). This exceeds the mass increment of alternative deuterated internal standards such as dabigatran-d3 (+3 Da) or dabigatran-d4 (+4 Da) . The larger delta mass ensures that the IS signal does not overlap with the M+2 or M+3 natural isotopologue peaks of the analyte, which can contribute up to ~3-5% of the parent ion intensity for molecules of this molecular weight (C34H41N7O5). By providing >10 Da separation, d13 effectively eliminates this cross-interference, enabling accurate quantification at low ng/mL concentrations where bias from lower-labeled IS would otherwise exceed the FDA-recommended ±15% accuracy threshold [1].
| Evidence Dimension | Mass Shift from Analyte (Da) |
|---|---|
| Target Compound Data | +13 Da (m/z 640.8) |
| Comparator Or Baseline | Dabigatran-d3: +3 Da; Dabigatran-d4: +4 Da |
| Quantified Difference | 10-11 Da greater separation |
| Conditions | ESI+ full scan; theoretical isotopic distribution modeling |
Why This Matters
Greater mass separation reduces the risk of quantification bias in regulated bioanalysis, supporting method validation for IND/NDA submissions.
- [1] US FDA. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
